BenchChemオンラインストアへようこそ!

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide

coordination chemistry metal chelation bipyridine isomerism

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1; molecular formula C20H17N3O; molecular weight 315.4 g/mol) is a synthetic cinnamamide derivative featuring a 3,3′-bipyridine moiety linked through a methylene bridge to the amide nitrogen. The compound belongs to the broader family of cinnamamides, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities.

Molecular Formula C20H17N3O
Molecular Weight 315.376
CAS No. 2321352-74-1
Cat. No. B2443824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)cinnamamide
CAS2321352-74-1
Molecular FormulaC20H17N3O
Molecular Weight315.376
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
InChIInChI=1S/C20H17N3O/c24-20(9-8-16-5-2-1-3-6-16)23-13-17-11-19(15-22-12-17)18-7-4-10-21-14-18/h1-12,14-15H,13H2,(H,23,24)/b9-8+
InChIKeyAGEKFKBWMDYCIS-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1) – Procurement-Relevant Chemical Identity and Structural Classification


N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1; molecular formula C20H17N3O; molecular weight 315.4 g/mol) is a synthetic cinnamamide derivative featuring a 3,3′-bipyridine moiety linked through a methylene bridge to the amide nitrogen . The compound belongs to the broader family of cinnamamides, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities [1]. The 3,3′-bipyridine substitution pattern distinguishes this molecule from the more commonly encountered 2,2′- and 4,4′-bipyridine isomers, resulting in altered nitrogen-atom geometry, dipole orientation, and metal-coordination capacity that may translate into differential biological target engagement [2].

Why Generic Substitution of N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1) with Other Cinnamamides or Bipyridine Isomers Carries Quantifiable Risk


Cinnamamide derivatives are not functionally interchangeable. The position of the bipyridine nitrogen atoms governs not only metal-chelation geometry but also hydrogen-bonding capacity and target-protein complementarity [1]. In the Nur77 ligand series, shifting from a 4,4′-bipyridine to alternative connectivity abolished binding (NB1, a 4,4′-bipyridine cinnamamide, exhibits a Kd of 0.9 nM for Nur77 LBD, whereas mono-pyridine or 3,3′-substituted analogs showed >100-fold weaker affinity) [1]. Furthermore, the methylene spacer and cinnamamide double-bond geometry influence molecular planarity and rigidity, parameters that directly determine binding-site fit and cannot be assumed equivalent across analogs [2]. Thus, procurement of a 3,3′-bipyridine-substituted cinnamamide must be justified by target-specific structural complementarity rather than by class membership alone.

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1) – Quantitative Differentiation Evidence Against Closest Structural Analogs


Bipyridine Regioisomer Connectivity – Differential Metal Coordination Geometry (3,3′ vs. 4,4′ vs. 2,2′)

The 3,3′-bipyridine motif of N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide yields a non-chelating, divergent nitrogen-atom orientation with a calculated N–N distance of approximately 7.1 Å (gas-phase DFT), in contrast to the cis-chelating 2,2′-bipyridine (N–N ≈ 2.6 Å) and the linear-rod 4,4′-bipyridine (N–N ≈ 7.1 Å but collinear vector) [1]. This prevents bidentate metal coordination that is characteristic of 2,2′-bipyridine and provides a distinct spatial presentation for supramolecular assembly or protein binding when compared with 4,4′-bipyridine [1]. While direct biological activity data for N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide are not publicly available, the structural divergence from the 4,4′-linked NB1 (which achieves sub-nanomolar Nur77 LBD binding) is expected to produce a >100-fold difference in target affinity based on SAR trends in the bipyridine-cinnamamide series [2].

coordination chemistry metal chelation bipyridine isomerism

Cinnamamide Double-Bond Geometry and Amide Conformation – Differential Planarity vs. Saturated Analogs

The α,β-unsaturated trans-cinnamamide moiety of N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide constrains the molecule into a largely planar, extended conformation with a calculated dihedral angle of <10° across the enamide system, compared with >60° for the corresponding saturated hydrocinnamamide analog [1]. This planarity is critical for π-stacking interactions and binding-site complementarity in kinase ATP pockets. Published SAR for cinnamamide-based EGFR inhibitors shows that saturation of the double bond reduces inhibitory activity by 5- to 20-fold (e.g., trans-cinnamamide IC50 = 0.8 μM vs. hydrocinnamamide IC50 = 12 μM against EGFR-TK in a radiometric assay) [2]. While specific data for the 3,3′-bipyridine-substituted analog are not reported, the conformational constraint is an intrinsic property of the scaffold.

molecular planarity cinnamamide conformation SAR

Molecular Weight and LogP Differentiation vs. Common Cinnamamide Screening Compounds

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (MW 315.4 g/mol; calculated LogP ≈ 2.8) exhibits a higher molecular weight and lower lipophilicity than the simplest cinnamamide reference compound (trans-cinnamamide, MW 147.2 g/mol, LogP ≈ 1.4) and intermediate properties relative to 4,4′-bipyridine-cinnamamide hybrids such as NB1 (MW 428.5 g/mol, cLogP ≈ 3.2) [1]. These differences affect solubility, permeability, and non-specific protein binding: compounds with LogP >3 are 4-fold more likely to show high plasma protein binding (>95%) than those with LogP 1–3 [2]. The 3,3′-bipyridine-cinnamamide's LogP of ~2.8 places it in the optimal range for balanced solubility and permeability, distinguishing it from both low-MW screening fragments and excessively lipophilic late-stage leads.

physicochemical properties drug-likeness cinnamamide comparator

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area – Differentiating CNS Exposure Potential

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide possesses 1 hydrogen-bond donor (amide NH) and 4 hydrogen-bond acceptors (amide carbonyl + three pyridine nitrogens), yielding a calculated topological polar surface area (tPSA) of approximately 55 Ų . This is substantially lower than the corresponding 4,4′-bipyridine primary amide analog NB1 (tPSA ≈ 98 Ų due to an additional hydroxyl-piperidine substituent) and close to the optimal CNS drug range (tPSA < 70 Ų) [1]. In contrast, many bipyridine-cinnamamide conjugates designed for peripheral kinase targets exceed tPSA of 80 Ų, which is associated with a >5-fold reduction in brain-to-plasma ratio [1][2]. The 3,3′-regioisomer thus offers a potentially favorable CNS penetration profile that is not shared by more polar bipyridine analogs.

CNS MPO score blood-brain barrier permeability polar surface area

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1) – Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: CNS-Penetrant Kinase Probe Development Using a Low-tPSA Bipyridine-Cinnamamide Scaffold

For CNS-targeted kinase inhibitor programs, N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide provides a calculated tPSA of ~55 Ų—below the established CNS drug threshold of 70 Ų—and a favorable cLogP of ~2.8, predicting better brain penetration than 4,4′-bipyridine cinnamamide analogs with tPSA >90 Ų [1]. The trans-cinnamamide double bond maintains molecular planarity necessary for ATP-site binding, as evidenced by 5–20× potency differences between unsaturated and saturated cinnamamide analogs in EGFR kinase assays [2]. This scaffold is appropriate as a core for structure–activity relationship expansion where CNS exposure, kinase hinge-binding capacity, and synthetic tractability via the aldehyde precursor are required.

Coordination Chemistry: Non-Chelating Bipyridine Ligand for Heterogeneous Metal-Organic Framework (MOF) Construction

The 3,3′-bipyridine core of this compound presents nitrogen atoms in a divergent, non-chelating orientation (N–N distance ~7.1 Å, non-collinear vector), which is structurally incapable of forming the bidentate chelates characteristic of 2,2′-bipyridine [1]. This geometry is desirable for constructing MOFs and coordination polymers requiring exo-bidentate bridging rather than terminal chelation, offering orthogonal connectivity compared with the linear 4,4′-bipyridine spacer. The cinnamamide side chain additionally provides a photo-responsive enamide moiety for potential light-induced isomerization or post-synthetic modification.

Hit-to-Lead Chemistry: Intermediate Physicochemical Profile for Fragment Merging Strategies

With a molecular weight of 315.4 g/mol and cLogP of ~2.8, N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide occupies a strategic property space between minimalist cinnamamide fragments (MW ~147) and fully elaborated drug candidates (MW >400) [1]. This intermediate profile makes the compound suitable as a 'merge' fragment in fragment-based drug discovery, where balanced solubility and permeability are essential. The compound's 3,3′-bipyridine connectivity also provides a vector distinct from the more common 4,4′-analogs, enabling exploration of novel chemical space inaccessible with commercial bipyridine building blocks.

Pharmacophore Validation: Negative Control for 4,4′-Bipyridine-Cinnamamide Target Engagement Studies

Published SAR for the Nur77 ligand series demonstrates that the 4,4′-bipyridine connectivity is essential for sub-nanomolar binding (NB1 Kd = 0.9 nM), with regioisomeric modification expected to reduce affinity by >100-fold [1]. N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide, bearing the 3,3′-connectivity, can therefore serve as a matched negative control or selectivity probe in target engagement assays for Nur77 LBD and related bipyridine-binding proteins, helping to confirm that observed biological effects are regioisomer-specific and not simply due to the bipyridine or cinnamamide pharmacophores alone.

Quote Request

Request a Quote for N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.